Phenosafranine

Description

structure

Structure

3D Structure of Parent

Properties

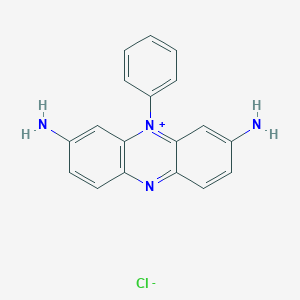

IUPAC Name |

10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUHUMACVWVDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001694 | |

| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Phenosafranin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-93-6 | |

| Record name | Phenosafranine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenosafranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenosafranin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenosafranin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diamino-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOSAFRANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U3T2FC2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Phenosafranine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenosafranine, a cationic phenazine dye, has long been utilized as a histological stain. However, its utility extends far beyond simple visualization, with a growing body of research elucidating its complex and multifaceted mechanism of action at the molecular level. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its biological effects, with a focus on its interactions with nucleic acids, its role as a photosensitizer, and its impact on cellular redox cycling and mitochondrial function.

Interaction with Nucleic Acids: Intercalation as the Primary Mechanism

The predominant mechanism by which this compound interacts with cellular systems is through its binding to nucleic acids, primarily DNA and RNA. Extensive biophysical studies have demonstrated that this compound acts as an intercalating agent, inserting its planar phenazine ring system between the base pairs of the nucleic acid duplex.

Binding Affinity and Stoichiometry

This compound exhibits a strong binding affinity for both DNA and RNA, with binding constants typically in the range of 105 M-1[1][2]. The binding is generally non-cooperative and follows the neighbor exclusion principle, with a stoichiometry of approximately one this compound molecule per two base pairs[2]. Studies have revealed a preference for guanine-cytosine (G-C) rich sequences in DNA[1][3]. The affinity for RNA, particularly triplex structures, has been reported to be even higher than for duplex DNA.

Table 1: Quantitative Data for this compound Binding to Nucleic Acids

| Nucleic Acid Target | Binding Constant (K') (M⁻¹) | Stoichiometry (n) (Dye molecules/base pair) | Thermodynamic Parameters (ITC) | Reference(s) |

| Calf Thymus DNA | (3.81–4.22) × 10⁵ | ~0.5 | Exothermic, favored by negative enthalpy and positive entropy | |

| poly(dG-dC)·poly(dG-dC) | Higher than AT-rich sequences | Not specified | Not specified | |

| poly(dA-dT)·poly(dA-dT) | Lower than GC-rich sequences | Not specified | Anomalous profile | |

| Triplex RNA (poly(U)·poly(A)*poly(U)) | 3.7 × 10⁵ | Not specified | Not specified | |

| Duplex RNA (poly(A)·poly(U)) | 1.9 × 10⁵ | Not specified | Not specified |

Experimental Evidence for Intercalation

Multiple experimental techniques provide converging evidence for the intercalative binding mode of this compound:

-

Viscosity Measurements: Intercalation causes a lengthening and stiffening of the DNA helix, leading to an increase in the viscosity of a DNA solution upon addition of the intercalator. This effect is observed with this compound.

-

Circular Dichroism (CD) Spectroscopy: The binding of this compound induces significant changes in the CD spectrum of DNA, indicative of conformational alterations in the DNA structure consistent with intercalation.

-

Fluorescence Quenching: The fluorescence of this compound is quenched upon binding to DNA. The degree of quenching can be used to determine binding parameters. Furthermore, the intercalated dye is protected from external quenchers, providing further evidence for its location within the DNA helix.

-

Thermal Melting Studies: Intercalation stabilizes the DNA duplex, leading to an increase in its melting temperature (Tm). This stabilization is observed in the presence of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

Protocol:

-

Prepare a solution of DNA (e.g., calf thymus DNA at a concentration of 10-20 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

-

Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the same buffer.

-

Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the DNA solution at a constant temperature (e.g., 25 °C).

-

The heat change associated with each injection is measured and plotted against the molar ratio of this compound to DNA.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of macromolecules like DNA.

-

Protocol:

-

Prepare a solution of DNA (e.g., 50 µM in base pairs) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Record the CD spectrum of the DNA solution in the far-UV region (e.g., 220-320 nm) using a quartz cuvette with a 1 cm path length.

-

Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

-

Changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and negative band around 245 nm) indicate conformational changes upon binding.

-

Fluorescence Quenching Assay

This technique utilizes the change in fluorescence of this compound upon binding to DNA to determine binding characteristics.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 µM) in a suitable buffer.

-

Measure the initial fluorescence intensity of the this compound solution at its emission maximum (around 585 nm) upon excitation at its absorption maximum (around 520 nm).

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the fluorescence intensity after each addition.

-

The quenching of fluorescence is used to calculate the binding constant using the Stern-Volmer equation or other appropriate models.

-

Viscosity Measurement

This hydrodynamic method provides strong evidence for the mode of binding.

-

Protocol:

-

Prepare a solution of sonicated DNA (to reduce viscosity for easier measurement) of a known concentration (e.g., 0.5 mM) in buffer.

-

Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) at a constant temperature.

-

Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity and plot it against the ratio of the concentration of this compound to DNA. A significant increase in viscosity is indicative of intercalation.

-

Photodynamic Therapy (PDT) and Photosensitization

This compound can act as a photosensitizer, a key component in photodynamic therapy (PDT). Upon absorption of light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These ROS are cytotoxic and can induce cell death, particularly in targeted cancer cells. The singlet oxygen quantum yield of a photosensitizer is a measure of its efficiency in producing singlet oxygen.

Signaling Pathways in this compound-mediated PDT

The ROS generated during PDT trigger a cascade of cellular signaling events that can lead to apoptosis (programmed cell death). While the precise pathways for this compound are still under full investigation, the general mechanisms for photosensitizer-induced apoptosis are understood to involve:

-

Mitochondrial Damage: ROS can directly damage mitochondrial membranes, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: The release of cytochrome c initiates the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

-

Stress Kinase Activation: ROS can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), which can further promote apoptosis.

-

Calcium and Nitric Oxide Signaling: PDT can lead to an influx of calcium ions (Ca²⁺) and the production of nitric oxide (NO), both of which are important second messengers in apoptotic signaling pathways.

-

p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, including that induced by PDT, and can promote apoptosis.

Redox Cycling and Mitochondrial Effects

Phenazines as a class of compounds are known to undergo redox cycling, a process in which a molecule repeatedly accepts and donates electrons, leading to the generation of ROS. This activity can contribute to their biological effects. In the context of cellular metabolism, the mitochondrial respiratory chain is a primary site for redox reactions.

While direct inhibition of specific mitochondrial respiratory chain complexes by this compound is not yet fully characterized, it is plausible that its redox cycling activity could interfere with the electron transport chain, leading to increased oxidative stress and mitochondrial dysfunction. The mitochondrial respiratory chain is composed of five complexes (Complex I-V) responsible for oxidative phosphorylation and ATP production. Enzymes such as NAD(P)H:quinone oxidoreductases are implicated in the redox cycling of quinone-like compounds and could potentially interact with this compound.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary mode of interaction being the intercalation into DNA and RNA. This binding is characterized by high affinity and a preference for G-C rich sequences. Beyond its role as a nucleic acid binder, this compound's capacity to act as a photosensitizer opens avenues for its application in photodynamic therapy, where it can induce apoptosis through the generation of reactive oxygen species. Furthermore, its potential to undergo redox cycling suggests an additional layer of complexity in its biological effects, with possible implications for mitochondrial function and cellular oxidative stress. Further research is warranted to fully elucidate the intricate signaling pathways and molecular targets of this compound, which will be crucial for the development of novel therapeutic strategies based on this versatile molecule.

Experimental Workflow Overview

References

Phenosafranine: A Technical Guide for Fluorescent Applications in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenosafranine is a versatile cationic phenazine dye with a rich history in biological staining. This technical guide provides an in-depth overview of its application as a fluorescent dye in modern biological research. We delve into its core photophysical properties, offer detailed experimental protocols for its use in cellular imaging and apoptosis detection, and explore its role as a potent photosensitizer in photodynamic therapy. This document is intended to be a comprehensive resource for researchers looking to leverage the unique fluorescent characteristics of this compound in their work.

Core Properties of this compound

This compound, also known as Basic Red 2 or Safranine T, is a dark green crystalline powder that dissolves in water and ethanol to produce a vibrant red solution.[1] Its utility in biological research stems from its chemical stability and its ability to bind to acidic cellular components, most notably the nucleus.[2][3]

Photophysical Characteristics

The fluorescence of this compound is influenced by its solvent environment. The key photophysical parameters in two common laboratory solvents, methanol and acetonitrile, are summarized below.

| Property | Methanol | Acetonitrile | Reference |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | 36,000 M⁻¹cm⁻¹ | [4] |

| Absorption Maximum (λ_abs) | 529 nm | 520 nm | [4] |

| Emission Maximum (λ_em) | 580 nm | 570 nm | |

| Fluorescence Quantum Yield (Φ_f) | 0.11 | 0.24 | |

| Fluorescence Lifetime (τ_f) | 0.33 ns | 0.93 ns | |

| Triplet Quantum Yield (Φ_T) | 0.22 | 0.51 |

Applications in Biological Research

This compound's utility extends beyond its traditional role as a histological stain. Its fluorescent properties make it a valuable tool in a range of modern biological applications.

Cellular Staining and Fluorescence Microscopy

As a cationic dye, this compound readily binds to negatively charged molecules within the cell, such as nucleic acids in the nucleus and acidic proteins in the cytoplasm, making it an effective stain for visualizing cellular morphology.

Apoptosis Detection

While not a direct marker of apoptosis, this compound can be used as a nuclear counterstain in conjunction with other apoptosis assays, such as those employing Annexin V to detect phosphatidylserine flipping in the plasma membrane of apoptotic cells.

Photosensitizer in Photodynamic Therapy (PDT)

This compound is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS) that are toxic to cells. This property is harnessed in photodynamic therapy, an emerging treatment modality for cancer and other diseases. Upon irradiation, this compound transitions to an excited triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen, which in turn induces oxidative stress and triggers apoptotic cell death.

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of this compound in biological research.

Protocol for Staining Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining fixed and permeabilized adherent cells with this compound.

Materials:

-

This compound stock solution (1 mg/mL in distilled water)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium

Procedure:

-

Grow adherent cells on coverslips in a culture dish to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the this compound stock solution to a working concentration of 1-5 µg/mL in PBS.

-

Incubate the cells with the diluted this compound solution for 20 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission ~530/580 nm).

References

Spectroscopic Properties of Phenosafranine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenosafranine, a cationic phenazinium dye, exhibits distinct spectroscopic properties in aqueous solution that are crucial for its application in various fields, including photodynamic therapy, fluorescence microscopy, and as a redox indicator. This technical guide provides an in-depth overview of the key spectroscopic parameters of this compound in an aqueous environment. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying photophysical processes and experimental workflows.

Introduction

This compound (3,7-diamino-5-phenylphenazinium chloride) is a water-soluble dye characterized by a planar aromatic structure that gives rise to its strong absorption and emission in the visible region of the electromagnetic spectrum. Its photophysical and photochemical behavior are highly dependent on the solvent environment. In aqueous solutions, this compound's spectroscopic properties are influenced by factors such as pH and interactions with biomolecules. Understanding these properties is fundamental for its use as a photosensitizer and fluorescent probe in biological systems.

Spectroscopic Data

The key spectroscopic parameters of this compound in aqueous solution are summarized in the table below. These values are essential for predicting its behavior in experimental setups and for quantitative analysis.

| Spectroscopic Parameter | Symbol | Value | Reference |

| Absorption Maximum | λmax | 520 nm | [1] |

| Molar Extinction Coefficient | ε | Not readily available in the searched literature for purely aqueous solution. | |

| Emission Maximum | λem | 585 nm | [2] |

| Fluorescence Quantum Yield | Φf | < 0.94 (inferred from ΦT) | [3] |

| Fluorescence Lifetime | τf | 0.93 ns | [4] |

| Intersystem Crossing Quantum Yield | ΦT | 0.06 | [3] |

| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm (protonated form) |

Note: The fluorescence quantum yield (Φf) is inferred from the intersystem crossing quantum yield (ΦT) based on the relationship Φf + ΦT + Φic = 1, where Φic is the internal conversion quantum yield. Therefore, Φf must be less than 0.94.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in deionized water.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.

-

Set the wavelength range to scan from 300 nm to 700 nm.

-

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the solutions) and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution to be measured.

-

Fill the cuvette with the this compound solution and place it in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot the absorbance at λmax versus the concentration of the prepared solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (assuming a path length 'l' of 1 cm).

-

Steady-State Fluorescence Spectroscopy

This method is used to determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in deionized water with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Set the excitation wavelength to the absorption maximum of this compound (around 520 nm).

-

Set the emission scan range from 530 nm to 800 nm.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the this compound solution.

-

Identify the wavelength of maximum emission intensity (λem).

-

-

Quantum Yield Determination (Comparative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Prepare a solution of the standard with an absorbance matching that of the this compound solution at the same excitation wavelength.

-

Record the fluorescence spectrum of the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of this compound using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring the fluorescence lifetime (τf) of a fluorophore.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in deionized water.

-

Instrument Setup:

-

Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the absorption maximum of this compound.

-

The system should also include a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode) and timing electronics.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

The TCSPC electronics measure the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal).

-

A histogram of the arrival times of many photons is built up, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf). It is important to also measure the instrument response function (IRF) using a scattering solution to deconvolve its effect from the measured decay.

-

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic and photophysical processes that this compound undergoes upon absorption of light.

References

Phenosafranine as a Photosensitizing Agent: A Technical Guide

Executive Summary: Phenosafranine (PSF), a cationic dye belonging to the phenazine family, has garnered significant interest as a potent photosensitizing agent.[1][2][3] Its utility stems from its favorable photophysical properties, including strong absorption in the visible spectrum and efficient generation of reactive oxygen species (ROS) upon light excitation.[2][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its applications in photodynamic therapy (PDT), and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel photosensitizers for therapeutic applications.

Introduction to Photodynamic Action

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen. Upon activation by light, the PS transfers energy to surrounding oxygen, generating cytotoxic reactive oxygen species (ROS) that can induce localized cell death and tissue destruction. This principle is widely applied in oncology and is gaining traction for treating microbial infections, a field known as antimicrobial photodynamic therapy (APDT). An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm for deeper tissue penetration), high quantum yield of ROS, selective accumulation in target tissues, and low dark toxicity. This compound has emerged as a promising candidate, particularly for topical and antimicrobial applications, due to its ability to act as an efficient ROS generator.

Photophysical and Photochemical Properties

This compound is characterized by a planar, rigid phenazinium structure that dictates its photophysical behavior. It absorbs light in the visible region, which is a prerequisite for any PDT agent. The efficacy of a photosensitizer is quantitatively described by its photophysical parameters, such as quantum yields of fluorescence, triplet state formation, and singlet oxygen generation.

Upon absorbing a photon, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state by emitting fluorescence or undergo a process called intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). This triplet state is the key precursor for subsequent photochemical reactions that define its photosensitizing activity.

Table 1: Summary of Photophysical Properties of this compound

| Property | Value / Range | Solvent / Conditions | Reference |

| Absorption Maximum (λmax) | 519 nm | - | |

| Triplet State Quantum Yield (ΦT) | 0.21 - 0.50 | Methanol, Acetonitrile | |

| Triplet State Quantum Yield (ΦT) | 0.2 - 0.42 | Protic Solvents | |

| Singlet Oxygen (¹O₂) Quantum Yield | High (Implied) | Protic Solvents |

Note: The singlet oxygen quantum yield is described as high in the literature, underpinning its promise as a photosensitizer, although specific quantitative values were not detailed in the provided search results.

Mechanism of Action: Type I and Type II Pathways

The therapeutic effect of this compound is mediated by the generation of ROS from its excited triplet state (³PSF*). This can occur via two primary mechanisms, known as Type I and Type II photosensitization pathways.

-

Type I Pathway: The excited triplet state photosensitizer (³PSF*) interacts directly with a substrate molecule (e.g., a lipid, protein, or nucleic acid) through electron or hydrogen transfer. This reaction forms radicals and radical ions, which can then react with molecular oxygen to produce various ROS, such as the superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).

-

Type II Pathway: The ³PSF* transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state. Singlet oxygen is a potent, non-radical oxidant and is considered the primary cytotoxic agent in many PDT applications.

This compound is capable of inducing oxidative stress through both pathways, with the dominant mechanism often depending on the local concentrations of the photosensitizer, oxygen, and the biological substrate.

Applications in Photodynamic Therapy

Antimicrobial Photodynamic Therapy (APDT)

This compound has demonstrated significant potential in APDT, an approach being developed to combat infections, particularly those caused by antibiotic-resistant strains. The cationic nature of this compound facilitates its binding to the negatively charged components of microbial cell walls, enhancing its local concentration and subsequent photodynamic efficacy.

A study involving this compound derivatives covalently linked to polyhedral oligomeric silsesquioxanes (POSS) highlighted its effectiveness. These conjugates were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study found that at low micromolar concentrations, these new photosensitizers could achieve significant bacterial inactivation after a short incubation period followed by irradiation with green light. For instance, the iBuPOSSPSF conjugate at a concentration of 0.38 µM, when irradiated for 5 minutes, resulted in a 98% reduction of S. aureus Newman cells and a 95% reduction of E. coli cells.

Table 2: Photodynamic Inactivation Efficacy of this compound-POSS Conjugates against Bacteria

| Conjugate | Concentration | Target Bacteria | Irradiation Time | Outcome | Reference |

| iBuPOSSPSF | 0.38 µM | S. aureus Newman | 5 min | 98% cell reduction | |

| iBuPOSSPSF | 0.38 µM | E. coli | 5 min | 95% cell reduction | |

| POSSPSFDAU | 0.38 µM | MRSA (Resistant S. aureus) | 5 min | 100% cell death | |

| POSSPSFDAU | 0.38 µM | S. aureus Newman | 5 min | 97% cell reduction | |

| Experimental Conditions: Incubation for 60 min at 37°C, followed by green light irradiation (λₑₘ.ₘₐₓ = 522 nm, 10.6 mW/cm²). |

Anticancer Photodynamic Therapy

While much of the recent specific research on this compound focuses on antimicrobial applications, its properties as a phenazinium dye make it a candidate for anticancer PDT. Phenazinium dyes are known to function as bioreductive drugs and DNA intercalators, properties that could be synergistic with photodynamic action. The ability of this compound to generate highly cytotoxic singlet oxygen suggests its potential for destroying malignant cells. Further research, particularly involving targeted delivery systems to enhance selective accumulation in tumor tissues, is warranted to fully explore its utility in oncology.

Key Experimental Protocols

Determination of Triplet Quantum Yield (ΦT)

The triplet quantum yield is a critical parameter for a photosensitizer. It can be determined using techniques like Laser Flash Photolysis (LFP) and Laser Induced Optoacoustic Spectroscopy (LIOAS).

Principle of Laser Flash Photolysis (LFP):

-

Excitation: A short, high-energy laser pulse excites the photosensitizer (this compound) solution.

-

Probing: A second, weaker light beam is passed through the sample at a right angle to the excitation pulse.

-

Detection: Changes in the absorbance of the probing beam are monitored over time (from nanoseconds to milliseconds). The transient absorption spectrum of the triplet state can be recorded.

-

Quantification: The triplet quantum yield (ΦT) is typically determined by comparing the transient absorbance of the sample to that of a well-characterized standard (an actinometer) under identical experimental conditions. Methods like the singlet depletion method can also be used for independent estimation.

Singlet Oxygen Generation Detection

The generation of singlet oxygen (¹O₂) is commonly detected indirectly by using a chemical quencher or trap that reacts specifically with ¹O₂. A widely used trap is 1,3-diphenylisobenzofuran (DPBF).

Methodology using DPBF:

-

Preparation: A solution of the photosensitizer (this compound) and DPBF is prepared in a suitable solvent (e.g., DMSO, ethanol).

-

Baseline Measurement: The initial absorbance of DPBF is measured at its absorption maximum (around 410-415 nm).

-

Irradiation: The solution is irradiated with light of a wavelength that excites the photosensitizer but not DPBF directly. A cut-off filter is often used to prevent direct excitation of the trap.

-

Monitoring: The absorbance of DPBF is monitored at regular intervals during irradiation.

-

Analysis: The rate of decrease in DPBF absorbance is directly proportional to the rate of ¹O₂ generation. The singlet oxygen quantum yield can be calculated by comparing this rate to that obtained with a standard photosensitizer of known yield.

In Vitro Phototoxicity Assay

This protocol assesses the light-induced cytotoxicity of this compound against a specific cell line (e.g., cancer cells or normal fibroblasts).

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Incubation with Photosensitizer: Replace the growth medium with fresh medium containing various concentrations of this compound. Include control wells with medium only and solvent controls. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: For the "light" group, irradiate the microplate with a suitable light source (e.g., LED array) at a specific wavelength and fluence (J/cm²). A parallel "dark" group plate is prepared identically but is kept shielded from light to measure dark toxicity.

-

Post-Irradiation Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the cells for another 24-48 hours.

-

Viability Assessment: Assess cell viability using a standard assay such as MTT, MTS, or PrestoBlue, which measures metabolic activity. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curves for both light and dark conditions. The phototoxicity index (PI = IC₅₀ dark / IC₅₀ light) can be calculated to quantify the light-specific effect.

References

An In-depth Technical Guide to the Interaction of Phenosafranine with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine, a cationic phenazinium dye, has garnered significant attention in the scientific community for its diverse applications, including as a histological stain, photosensitizer, and redox probe.[1][2] Of particular interest to researchers in molecular biology and drug development is its well-established role as a nucleic acid intercalator.[1] This technical guide provides a comprehensive overview of the binding mechanism, thermodynamics, and sequence specificity of this compound's interaction with DNA and RNA, supported by quantitative data and detailed experimental protocols.

Core Interaction Mechanism: Intercalation

This compound's planar, aromatic structure allows it to insert itself between the base pairs of double-stranded nucleic acids, a process known as intercalation.[1][3] This mode of binding is supported by multiple lines of experimental evidence, including fluorescence quenching, significant emission polarization, and strong energy transfer from DNA base pairs to the dye molecule. Hydrodynamic studies, such as viscosity measurements, further corroborate the intercalative binding model, as the insertion of this compound between base pairs causes an increase in the length and rigidity of the DNA, leading to increased viscosity. The stoichiometry of this binding is typically one this compound molecule per two base pairs.

While intercalation is the primary mode of interaction with double-stranded DNA and RNA, this compound exhibits a weaker binding affinity for single-stranded DNA, which is characterized by simple stacking interactions. Electrostatic forces also play a significant role in the binding process, as would be expected from a cationic dye interacting with the negatively charged phosphate backbone of nucleic acids.

Quantitative Analysis of Binding Affinity

The interaction of this compound with various nucleic acid structures has been quantified using several biophysical techniques. The binding affinity is typically in the order of 105 M-1.

| Nucleic Acid Type | Binding Constant (K) (M⁻¹) | Technique(s) | Reference(s) |

| Double-stranded calf thymus DNA | 3.81–4.22 x 10⁵ | Absorption, Fluorescence, Circular Dichroism, Isothermal Titration Calorimetry | |

| Double-stranded calf thymus DNA | ~10⁵ | Fluorescence, Absorbance, Circular Dichroism | |

| Heat-denatured calf thymus DNA | ~10⁵ | Fluorescence, Absorbance, Circular Dichroism | |

| Single-stranded calf thymus DNA | ~10⁴ | Fluorescence | |

| Guanine-Cytosine rich DNAs | Higher than AT-rich DNAs | Calorimetry, Circular Dichroism, Thermal Melting | |

| RNA Triplex (poly(U)·poly(A)*poly(U)) | 3.7 x 10⁵ | Spectroscopy, Viscometry | |

| RNA Duplex (poly(A)·poly(U)) | 1.9 x 10⁵ | Spectroscopy, Viscometry |

Sequence and Structural Specificity

This compound exhibits a clear preference for guanine-cytosine (G-C) rich sequences in DNA. This specificity has been established through comparative binding studies with various synthetic polynucleotides, where significantly higher binding affinities were observed for G-C rich DNAs over adenine-thymine (A-T) rich ones.

Furthermore, this compound demonstrates a higher binding affinity for RNA triplex structures compared to their parent duplex forms, suggesting a potential role in targeting more complex nucleic acid conformations. The dye has been shown to stabilize the Watson-Crick strand of the RNA triplex.

Thermodynamics of Interaction

Isothermal titration calorimetry (ITC) studies have provided valuable insights into the energetic drivers of this compound's interaction with nucleic acids. The binding is typically an exothermic process, characterized by a negative enthalpy change (ΔH) and a large positive entropy change (ΔS). This thermodynamic profile suggests that the interaction is driven by both favorable enthalpic contributions, likely from the stacking interactions and hydrogen bonding, and a significant entropic contribution, which may arise from the release of counterions and water molecules from the DNA surface upon dye binding.

The temperature dependence of the enthalpy change has revealed negative heat capacity values (ΔCp), indicating a substantial contribution from hydrophobic forces in the binding process.

| Nucleic Acid | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔCp (cal/mol·K) | Reference(s) |

| Calf Thymus DNA | - | Negative | Positive | - | |

| GC-rich DNAs | - | Negative | Large Positive | Negative | |

| AT-rich DNAs | - | Anomalous Profile | - | - |

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction of this compound with nucleic acids. Below are detailed methodologies for some of the key experiments.

Spectrophotometric Titration

This technique is used to determine the binding constant and stoichiometry of the interaction.

-

Materials : this compound solution of known concentration (e.g., 3 µM), concentrated nucleic acid solution (e.g., calf thymus DNA), and a suitable buffer (e.g., Tris-HCl with NaCl).

-

Instrumentation : A UV-Visible spectrophotometer.

-

Procedure :

-

Record the absorption spectrum of the free this compound solution.

-

Perform a spectrophotometric titration by making sequential additions of the concentrated nucleic acid solution to the this compound solution.

-

After each addition, allow the solution to equilibrate and then record the absorption spectrum.

-

Monitor the changes in the absorption spectrum of this compound (typically a hypochromic and bathochromic shift) upon binding to the nucleic acid.

-

The binding constant can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard equation.

-

Fluorescence Spectroscopy

Fluorescence measurements are highly sensitive for studying binding interactions and can provide information on the binding mode.

-

Materials : this compound solution, nucleic acid solution, and buffer. For quenching studies, a quencher solution like potassium ferrocyanide (K₄[Fe(CN)₆]) is also required.

-

Instrumentation : A spectrofluorometer.

-

Procedure :

-

Titration : Excite the this compound solution at its absorption maximum (around 520 nm) and record its emission spectrum. Titrate the dye solution with increasing concentrations of the nucleic acid and record the fluorescence quenching. The binding affinity can be determined from the quenching data.

-

Quenching Studies : Perform fluorescence quenching experiments with an anionic quencher in the absence and presence of the nucleic acid. A decrease in the quenching efficiency for the bound dye compared to the free dye suggests that the dye is protected within the nucleic acid structure, consistent with intercalation.

-

Polarization/Anisotropy : Measure the fluorescence polarization or anisotropy of this compound upon binding to the nucleic acid. A significant increase in polarization indicates that the rotational mobility of the dye is restricted, which is characteristic of intercalation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Materials : Degassed solutions of this compound and the nucleic acid in the same buffer.

-

Instrumentation : An isothermal titration calorimeter.

-

Procedure :

-

Load the nucleic acid solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the nucleic acid solution while monitoring the heat released or absorbed.

-

A control experiment involving the injection of this compound into the buffer alone is performed to correct for the heat of dilution.

-

The resulting data (a plot of heat per injection versus the molar ratio of ligand to nucleic acid) is fitted to a binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction of this compound with a nucleic acid.

Caption: Workflow for characterizing this compound-nucleic acid interactions.

Logical Framework for Binding Mode Determination

Caption: Logic for concluding an intercalative binding mode.

Conclusion

This compound serves as a model compound for studying intercalative drug-nucleic acid interactions. Its binding is characterized by a high affinity, a preference for G-C rich sequences, and a thermodynamically favorable profile driven by both enthalpy and entropy. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced interactions of this compound and other small molecules with various nucleic acid structures, aiding in the rational design of novel therapeutic agents and molecular probes.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Phenosafranine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine is a cationic, water-soluble phenazine dye with a broad spectrum of applications in biological and chemical research. Its utility stems from its vibrant color, fluorescence, and redox-active nature. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with experimental protocols and mechanistic visualizations to support its use in a research and development setting.

Chemical Structure and Identification

This compound, systematically named 10-phenylphenazin-10-ium-2,8-diamine chloride, is an organic chloride salt. The core of the molecule is a planar phenazine ring system, with amino groups at positions 3 and 7, and a phenyl group attached to one of the nitrogen atoms of the central ring. This structure is responsible for its characteristic color and spectroscopic properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | 10-phenylphenazin-10-ium-2,8-diamine chloride | [1] |

| Synonyms | Phenosafranin, Safranin B Extra, C.I. 50200 | [2][3] |

| CAS Number | 81-93-6 | [4] |

| Chemical Formula | C₁₈H₁₅ClN₄ | [4] |

| Molecular Weight | 322.79 g/mol | |

| Appearance | Dark green crystalline powder |

Physicochemical and Spectral Properties

The physicochemical and spectral properties of this compound are crucial for its application in various experimental settings. It is known to be soluble in water and ethanol, forming a red-colored solution.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | >300 °C | |

| Solubility | Soluble in water and alcohol | |

| Formal Potential (vs. SHE, near pH 7) | -286 mV (immobilized) | |

| pKa | Data not available |

Table 3: Spectral Properties of this compound

| Property | Value | Solvent | Citation |

| Absorption Maximum (λmax) | 517-523 nm | Water | |

| 529 nm | Methanol | ||

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | ~585 nm | Water |

Key Applications and Experimental Protocols

This compound's unique properties make it a versatile tool in several scientific disciplines.

Biological Staining

This compound is widely used as a biological stain, particularly for nuclear material and as a counterstain in differential staining procedures like the Gram stain. It has a strong affinity for acidic components of the cell.

This protocol outlines the use of this compound as a counterstain in the Gram staining procedure to differentiate between Gram-positive and Gram-negative bacteria.

-

Preparation of Bacterial Smear:

-

Aseptically transfer a loopful of bacterial culture to a clean glass slide.

-

Spread the culture to form a thin smear.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing it through a flame two to three times.

-

-

Staining Procedure:

-

Flood the smear with Crystal Violet solution and let it stand for 1 minute.

-

Gently rinse the slide with water.

-

Flood the smear with Gram's Iodine solution and let it stand for 1 minute.

-

Rinse the slide with water.

-

Decolorize the smear by adding 95% ethanol dropwise until the runoff is clear.

-

Immediately rinse with water to stop the decolorization process.

-

Counterstain by flooding the smear with a 0.5% aqueous solution of this compound for 30-60 seconds.

-

Rinse the slide with water and blot dry.

-

-

Microscopic Examination:

-

Examine the slide under a microscope. Gram-positive bacteria will appear purple/violet, while Gram-negative bacteria will be stained red/pink by the this compound.

-

This compound can be used for the supravital staining of mitochondria in living cells. The cationic nature of the dye leads to its accumulation in the mitochondria due to the negative mitochondrial membrane potential.

-

Preparation of Staining Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).

-

Dilute the stock solution in a suitable cell culture medium to a final working concentration (typically in the low micromolar range, to be optimized for the specific cell type).

-

-

Staining Procedure:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Remove the culture medium and wash the cells with a balanced salt solution (e.g., PBS).

-

Incubate the cells with the this compound staining solution at 37°C for 15-30 minutes.

-

Remove the staining solution and wash the cells twice with the balanced salt solution.

-

Add fresh culture medium or a suitable imaging buffer to the cells.

-

-

Microscopic Examination:

-

Observe the stained cells using a fluorescence microscope with appropriate filter sets for this compound's excitation and emission wavelengths. Mitochondria will appear as fluorescently labeled organelles within the cytoplasm.

-

Redox Indicator

This compound serves as a redox indicator in analytical chemistry. It exhibits a distinct color change based on its oxidation state, transitioning from red in its oxidized form to colorless in its reduced form. The formal potential for immobilized this compound has been determined to be -286 mV versus the standard hydrogen electrode (SHE) near pH 7.

This protocol provides a general framework for using this compound as an indicator in a redox titration. The specific titrant and analyte will depend on the reaction being studied.

-

Preparation of Solutions:

-

Prepare a standardized solution of the titrant (an oxidizing or reducing agent).

-

Prepare the analyte solution of unknown concentration.

-

Prepare a this compound indicator solution (e.g., 0.1% w/v in water).

-

-

Titration Procedure:

-

Pipette a known volume of the analyte solution into a flask.

-

Add a few drops of the this compound indicator solution. The solution should adopt the color of the indicator in the initial redox state of the analyte.

-

Titrate the analyte solution with the standardized titrant from a burette, swirling the flask continuously.

-

As the equivalence point is approached, the titrant should be added dropwise.

-

The endpoint of the titration is reached when the solution undergoes a sharp and permanent color change, indicating the complete reaction of the analyte. For this compound, this is typically a transition from red to colorless (or vice versa, depending on the direction of the titration).

-

Record the volume of titrant used.

-

-

Calculation:

-

Calculate the concentration of the analyte using the stoichiometry of the redox reaction and the volume and concentration of the titrant used.

-

Photosensitizer in Photodynamic Therapy (PDT)

This compound acts as a photosensitizer, a molecule that, upon absorption of light, generates reactive oxygen species (ROS) that can induce cell death. This property is being explored for applications in photodynamic therapy, particularly for antimicrobial purposes.

The photosensitizing action of this compound involves two primary pathways, known as Type I and Type II photochemical reactions.

-

Type I Reaction: The excited triplet state of this compound can directly react with a substrate molecule, leading to electron or hydrogen transfer, which results in the formation of radical ions. These radicals can then react with molecular oxygen to produce superoxide anions (O₂⁻•) and other ROS.

-

Type II Reaction: The excited triplet state of this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Both pathways lead to the production of cytotoxic ROS, which can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.

Visualizations

Photosensitization Mechanism of this compound

Caption: Photosensitization mechanism of this compound leading to ROS generation.

Experimental Workflow for Supravital Mitochondrial Staining

Caption: Experimental workflow for staining mitochondria in live cells with this compound.

Conclusion

This compound is a valuable and versatile dye for a range of applications in scientific research. Its well-characterized chemical structure and predictable physicochemical properties, combined with its utility as a biological stain, redox indicator, and photosensitizer, make it an indispensable tool. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into various experimental designs, from basic cell imaging to more complex studies in photobiology and analytical chemistry. Further research to quantify its molar absorptivity and pKa would further enhance its precise application in quantitative studies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenosafranine as a Redox Indicator in Cellular Studies

Introduction

This compound (3,7-diamino-5-phenylphenazinium chloride) is a cationic phenazinium dye widely utilized in biological and chemical research.[1][2] Its properties as a redox indicator and biological stain make it a versatile tool for cellular studies.[2] In its oxidized state, this compound is a distinct red color, while upon reduction, it transitions to a colorless "leuco" form.[2][3] This visible change allows for the monitoring of cellular redox environments, which are critical in processes ranging from metabolic health to oxidative stress and cell death. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for the application of this compound in a cellular context.

Mechanism of Action

This compound functions as an electron acceptor in redox reactions. Within the cellular environment, it can accept electrons from reducing agents like NADH and NADPH, which are key indicators of the cell's metabolic state. This process reduces the this compound molecule, converting it to its colorless leuco form. The ratio of the oxidized (colored) to the reduced (colorless) form of the dye can be measured spectrophotometrically or fluorometrically to provide an estimate of the cellular redox potential.

The redox reaction is a two-electron process that is sensitive to the pH of the surrounding environment. The formal potential of this compound is approximately -286 mV (vs. SHE) near pH 7, making it a suitable indicator for the reducing conditions typically found within viable cells.

Caption: Redox cycle of this compound in a cellular environment.

Quantitative Data Summary

The effective use of this compound requires an understanding of its electrochemical and spectral properties. The following tables summarize key quantitative data for this compound.

Table 1: Electrochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅ClN₄ | |

| Molecular Weight | 322.8 g/mol | |

| Formal Redox Potential (E°' at pH 7) | -286 mV vs. SHE | |

| Absorption Maximum (λmax) in Methanol | ~529 nm | |

| Emission Maximum (λmax) in Aqueous Solution | ~585 nm |

Table 2: Fluorescence Properties

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |

| Methanol | 529 | 582 | 0.22 | 1.8 | |

| Acetonitrile | 520 | 572 | 0.25 | 2.1 |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and binding to cellular components like nucleic acids.

Experimental Protocols

This section provides a general protocol for using this compound to assess cellular redox state or viability in adherent cell cultures using fluorescence microscopy.

Caption: General experimental workflow for live-cell imaging with this compound.

Detailed Methodology

-

Reagent Preparation (Stock Solution):

-

Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution protected from light at -20°C.

-

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

-

-

Cell Loading (Working Solution):

-

Prepare a working solution of this compound by diluting the stock solution in a serum-free culture medium or a buffered salt solution (e.g., PBS) to a final concentration typically ranging from 1 to 10 µM.

-

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition to minimize cytotoxicity.

-

Remove the culture medium from the cells and replace it with the this compound working solution.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for a period ranging from 5 to 30 minutes. The incubation should be performed in the dark to prevent photobleaching.

-

-

Washing:

-

Gently aspirate the loading solution and wash the cells two to three times with pre-warmed, fresh culture medium or PBS to remove any extracellular dye.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

-

Excitation: ~530 nm

-

Emission: ~585 nm

-

Healthy, metabolically active cells with a reducing intracellular environment will show low to no fluorescence as the dye is in its reduced, colorless (non-fluorescent) state.

-

Dead or compromised cells, which have lost their reducing capacity, will be unable to reduce the dye and will consequently exhibit red fluorescence.

-

Cellular Applications and Considerations

Primary Applications

-

Viability Assays: this compound serves as a vital stain, specifically identifying dead or membrane-compromised cells. It is often used in conjunction with stains for viable cells, such as fluorescein diacetate.

-

Redox State Monitoring: The dye can provide a qualitative or semi-quantitative measure of the overall cellular redox state. Changes in fluorescence can indicate shifts towards oxidative stress or altered metabolic activity.

-

Mitochondrial Staining: As a cationic dye, this compound can accumulate in mitochondria due to the mitochondrial membrane potential, making it useful for studying mitochondrial function and redox status.

Caption: this compound as an indicator of the integrated cellular redox state.

Important Considerations

-

Cytotoxicity: Like many fluorescent probes, this compound can be toxic to cells, especially at higher concentrations or with prolonged exposure. It is crucial to perform dose-response and time-course experiments to identify non-toxic conditions for your specific cell line.

-

Phototoxicity: Upon excitation, this compound can act as a photosensitizing agent, generating reactive oxygen species (ROS) that can damage cells. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a sufficient signal.

-

Specificity: this compound is a general indicator of the overall cellular redox environment and is not specific to any single redox couple or subcellular compartment, although it may accumulate in mitochondria. For more specific measurements, consider using genetically encoded redox indicators (GERIs).

References

An In-Depth Technical Guide to the Core Principles of Phenosafranine Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine is a cationic, water-soluble phenazine dye widely utilized in histology and various biological research applications. Its utility stems from its ability to selectively stain acidic cellular components, most notably the nucleus, due to its positive charge. This guide provides a comprehensive overview of the fundamental principles of this compound staining, its chemical characteristics, and its application in key histological techniques. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to facilitate its practical implementation in a laboratory setting.

Core Principles of this compound Staining

The primary mechanism of this compound staining is rooted in electrostatic interactions. As a cationic (positively charged) dye, it exhibits a strong affinity for anionic (negatively charged) macromolecules within the cell. This principle governs its prominent nuclear staining, as the phosphate backbone of nucleic acids (DNA and RNA) imparts a significant negative charge to the nucleus.

Beyond simple electrostatic attraction, this compound can also bind to nucleic acids through a process called intercalation.[1][2] This involves the insertion of the planar phenazine ring structure between the base pairs of the DNA or RNA helix.[1][3] This mode of binding is particularly favored in guanine-cytosine (G-C) rich regions of DNA.[4] Intercalation leads to a stabilization of the nucleic acid structure and can result in alterations to the dye's photophysical properties, such as fluorescence quenching.

This compound is also employed as a vital stain, particularly for the assessment of mitochondrial function. In healthy cells, mitochondria maintain a negative electrochemical potential across their inner membrane. As a lipophilic cation, this compound accumulates in the energized mitochondrial matrix. A disruption of this membrane potential, an early hallmark of apoptosis, results in the dispersal of the dye and a corresponding change in its fluorescent signal.

Chemical and Physical Properties

This compound, also known as Safranine T or Basic Red 2, is a dark green crystalline powder that dissolves in water and ethanol to produce a red solution. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₅ClN₄ | |

| Molecular Weight | 322.79 g/mol | |

| CAS Number | 81-93-6 | |

| Absorption Maximum (λmax) | ~520-530 nm in ethanol | |

| Emission Maximum (λem) | ~585 nm | |

| Appearance | Dark green crystalline powder | |

| Solubility | Soluble in water and ethanol |

Key Applications in Histology

This compound's properties make it a versatile tool for a range of histological applications:

-

Nuclear Counterstain: In complex staining procedures, this compound is often used as a counterstain to provide clear visualization of cell nuclei, typically staining them red. This provides morphological context to the localization of other cellular components highlighted by a primary stain.

-

Cell Viability and Apoptosis Detection: this compound can be used to differentiate between viable, apoptotic (programmed cell death), and necrotic (uncontrolled cell death) cells. Viable cells with intact membranes exclude the dye. Early apoptotic cells may show changes in mitochondrial staining, while late apoptotic and necrotic cells with compromised membrane integrity will exhibit intense nuclear staining.

-

Mitochondrial Staining: As a supravital stain, this compound can be used to visualize mitochondria in living cells and to assess their functional status by monitoring changes in mitochondrial membrane potential.

Experimental Protocols

This compound Staining for Cell Viability Assessment

This protocol is adapted from the principles of using this compound to distinguish viable from non-viable cells.

Materials:

-

This compound stock solution (e.g., 1% in 70% ethanol)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

-

Cell culture medium

-

Coverslips and microscope slides

Procedure:

-

Cell Preparation: Culture cells on coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Induction of Cell Death (for positive control): Treat a subset of cells with an agent known to induce apoptosis or necrosis.

-

Staining:

-

Prepare a working solution of this compound (e.g., 0.1%) in cell culture medium or PBS. The optimal concentration may need to be determined empirically.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the this compound working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

-

Washing: Gently wash the cells two to three times with PBS to remove excess stain.

-

Microscopy:

-

Mount the coverslip onto a microscope slide with a drop of PBS.

-

Observe the cells under a fluorescence microscope.

-

Viable cells should show minimal fluorescence.

-

Apoptotic or necrotic cells will exhibit red fluorescence, particularly in the nucleus.

-

Assessment of Mitochondrial Membrane Potential

This protocol outlines the use of this compound to monitor changes in mitochondrial membrane potential, a key indicator of cell health and apoptosis.

Materials:

-

This compound stock solution

-

Cell culture medium

-

Fluorescence microscope or microplate reader

-

Agent to induce mitochondrial depolarization (e.g., FCCP) for a positive control

Procedure:

-

Cell Preparation: Plate cells in a suitable format for microscopy or fluorometric analysis (e.g., glass-bottom dish or 96-well plate).

-

Staining:

-

Prepare a low concentration working solution of this compound (e.g., 1-10 µM) in pre-warmed cell culture medium.

-

Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

-

-

Imaging/Measurement:

-

Without washing, measure the fluorescence intensity using a microscope or plate reader. Healthy cells with polarized mitochondria will exhibit a certain level of fluorescence due to dye accumulation.

-

To observe depolarization, add an uncoupling agent like FCCP and monitor the decrease in fluorescence over time. This decrease signifies the release of this compound from the mitochondria into the cytoplasm.

-

Visualizations

References

An In-depth Technical Guide to Phenosafranine: From Discovery to Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine is a cationic dye belonging to the phenazine class of compounds. It is widely recognized in various scientific disciplines for its utility as a biological stain, a photosensitizer, and a redox indicator. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of this compound as a biological stain, with a particular focus on detailed experimental protocols and the underlying mechanisms of its function.

Discovery and History

This compound is a member of the larger safranine group of dyes, which were among the earliest synthetic dyes developed. The history of safranines is intertwined with the birth of the synthetic dye industry in the 19th century.

The first synthesis of this compound is credited to Bindschedler in 1883. The historical preparation involved a multi-step process starting from aniline. Initially, aniline was partially reacted with nitrous acid to form a phenyl diazonium cation. This cation was then reacted with more aniline to produce 4-aminoazobenzene. Subsequent reduction of 4-aminoazobenzene with zinc and hydrochloric acid yielded a mixture of aniline and p-phenylene diamine. Finally, oxidation of this mixture with potassium dichromate, followed by neutralization and salting out, precipitated this compound hydrochloride. This process, which could yield approximately 410 grams of the dyestuff from three kilograms of aniline, marked a significant development in the synthesis of phenazine dyes[1].

The mechanism of this compound dye formation from the oxidation of mixtures of p-diamines and arylamines is now understood to be a seven-step process. This process involves the oxidation of the p-diamine to a p-benzoquinonedi-imine, which then reacts with an arylamine. A series of subsequent oxidation and cyclization reactions ultimately leads to the formation of the this compound molecule[2].

Chemical and Physical Properties

This compound, also known as 3,7-diamino-5-phenylphenazinium chloride, is an organic chloride salt. It exists as a dark green crystalline powder that dissolves in water and ethanol to form a red solution[3]. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H15ClN4 | [3] |

| Molecular Weight | 322.79 g/mol | [3] |

| CAS Number | 81-93-6 | |

| Appearance | Dark green crystalline powder | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (λmax) | 533 nm (in ethanol) | |

| Molar Absorptivity (ε) | 35,600 M⁻¹cm⁻¹ (at 533 nm in ethanol) | |

| Fluorescence Emission Maximum | ~585 nm (in aqueous solution) |

Mechanism of Staining

This compound is a cationic dye, meaning it carries a positive charge. This property is central to its mechanism of action as a biological stain. The positively charged this compound molecule binds to negatively charged components within cells. Key targets for staining include nucleic acids (DNA and RNA) and acidic mucopolysaccharides found in the nucleus and cytoplasm. This electrostatic interaction results in the characteristic red or pink staining of these structures.

The planar structure of the phenazine ring also allows for intercalation between the base pairs of DNA, which is another important aspect of its nuclear staining capability.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in various biological staining techniques.

Plant Cell Viability Staining (Based on Widholm, 1972)

This protocol is adapted from the seminal work of J.M. Widholm, who first described the use of this compound in conjunction with fluorescein diacetate (FDA) for determining the viability of cultured plant cells.

Principle: Live cells with intact plasma membranes exclude the polar this compound dye. In contrast, dead or membrane-compromised cells are permeable to the dye, resulting in the staining of their nuclei red.

Reagents:

-

This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of distilled water.

-